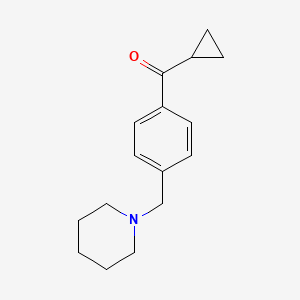

Cyclopropyl 4-(piperidinomethyl)phenyl ketone

Beschreibung

BenchChem offers high-quality Cyclopropyl 4-(piperidinomethyl)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl 4-(piperidinomethyl)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(15-8-9-15)14-6-4-13(5-7-14)12-17-10-2-1-3-11-17/h4-7,15H,1-3,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSDKFTIIKPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642719 | |

| Record name | Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-71-8 | |

| Record name | Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Mechanistic Landscape of Cyclopropyl Ketones: Covalent Inhibition and Conformational Restriction in Biological Systems

Executive Summary

Cyclopropyl ketones (CPKs) represent a privileged pharmacophore in modern medicinal chemistry. Characterized by a highly strained three-membered ring adjacent to an electrophilic carbonyl group, CPKs are uniquely positioned to act as mechanism-based (suicide) inhibitors and covalent modifiers. This technical guide explores the physicochemical foundations of CPK reactivity, details their dual biological mechanisms of action, provides quantitative structure-activity relationship (SAR) data, and outlines a self-validating proteomic protocol for mapping covalent target engagement.

Physicochemical Foundations of Cyclopropyl Ketones

The biological utility of cyclopropyl ketones stems from two intrinsic chemical properties:

-

Walsh Orbitals and Conjugation: Unlike standard alkanes, the C–C bonds of a cyclopropane ring possess significant p-character (resembling sp^2 hybridization). These "Walsh orbitals" allow the cyclopropane ring to conjugate with the adjacent

-system of the ketone carbonyl. This electronic delocalization modulates the electrophilicity of the carbonyl carbon, fine-tuning its reactivity toward biological nucleophiles. -

Thermodynamic Ring Strain: The cyclopropane ring harbors approximately 27.5 kcal/mol of angle and torsional strain. This strain acts as a "thermodynamic spring." When triggered by specific enzymatic reactions (such as single-electron transfer), the release of this strain drives irreversible ring-opening, trapping the enzyme in an inactive state 1.

Dual Mechanisms of Biological Action

Cyclopropyl ketones engage biological targets through two primary, divergent pathways depending on the nature of the target enzyme.

Pathway A: Electrophilic Trapping & Conformational Restriction (Proteases/Proteasomes)

In the context of hydrolases, proteases, and the proteasome, the CPK carbonyl acts as a soft electrophile. Active-site nucleophiles (such as the hydroxyl group of Serine or the thiolate of Cysteine) attack the carbonyl carbon to form a reversible or irreversible covalent hemiketal/thiohemiketal.

Crucially, the rigid geometry of the cyclopropyl group induces "cyclopropylic strain," which restricts the conformational flexibility of the inhibitor. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty associated with transition state binding and dramatically enhancing target affinity 2. Furthermore,

Pathway B: Single-Electron Transfer (SET) & Radical Ring-Opening (Redox Enzymes)

When targeting redox-active enzymes (e.g., flavoenzymes like Monoamine Oxidase), CPKs act as classic suicide inhibitors. The enzyme's cofactor donates a single electron to the ketone, generating a highly reactive ketyl radical anion. Driven by the thermodynamic relief of the 27.5 kcal/mol ring strain, the cyclopropylcarbinyl radical undergoes rapid homolytic cleavage 1. This ring-opening generates a primary alkyl radical that immediately and irreversibly alkylates the enzyme's active site or the flavin cofactor, permanently neutralizing the target.

Dual mechanisms of cyclopropyl ketone target engagement via electrophilic or radical pathways.

Quantitative Structure-Activity Relationship (SAR)

The nature and position of substituents on the aryl ring and the cyclopropane moiety dictate the cytotoxic potency and selectivity of CPKs 4. The table below summarizes the in vitro anticancer activity of a series of synthesized bile-acid-appended triazolyl aryl cyclopropyl ketones against human breast adenocarcinoma (MCF-7) and mouse mammary carcinoma (4T1) cell lines.

Table 1: In Vitro Anticancer Activity of Substituted Aryl Cyclopropyl Ketones 4

| Compound ID | Aryl Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. 4T1 | Mechanistic Observation |

| 6af | 4-Bromo | 2.61 | 12.84 | Potent inhibition; optimal steric fit and cyclopropylic strain. |

| 6bf | 4-Bromo | 18.26 | 11.32 | Stereoisomer exhibiting reduced target affinity. |

| 6cf | 4-Bromo | 5.71 | 8.71 | Balanced cytotoxicity across both cell lines. |

| Docetaxel | Control | 9.46 | 13.85 | Standard non-covalent chemotherapeutic reference. |

Data indicates that specific bromo-substituted aryl cyclopropyl ketones (e.g., 6af) exhibit potent anticancer activity, outperforming standard drugs like docetaxel in specific cell lines due to enhanced covalent target engagement.

Experimental Methodologies: Validating Covalent Target Engagement

To definitively prove that a CPK is acting as a covalent inhibitor rather than a transient competitive binder, researchers must utilize Intact Protein Mass Spectrometry and Peptide Mapping. The following protocol is designed as a self-validating system ; it employs differential alkylation to rule out false positives.

Protocol: LC-MS/MS Covalent Adduct Mapping

Step 1: Target Incubation (The Reaction Phase)

-

Procedure: Incubate 10 µM of the purified target enzyme with 50 µM of the CPK inhibitor in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) for 2 hours at 37°C.

-

Self-Validation Control: Run a parallel control utilizing DMSO vehicle only. Causality: This ensures any observed mass shifts in downstream MS are strictly inhibitor-dependent.

Step 2: Acidic Quenching (The Stabilization Phase)

-

Procedure: Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v), dropping the pH below 4.0.

-

Causality: Dropping the pH protonates the catalytic Ser/Cys residues (dropping them below their

). This halts further nucleophilic attack and stabilizes the existing covalent hemiketal/thiohemiketal adducts from reversing during sample prep.

Step 3: Denaturation & Differential Alkylation

-

Procedure: Denature the protein using 8M Urea. Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes.

-

Causality: IAA irreversibly alkylates all free (unbound) cysteines. If the CPK has covalently bound to the active-site cysteine, that specific residue is protected and will not be alkylated by IAA. This differential mass shift acts as an internal proof of specific site engagement.

Step 4: Proteolytic Digestion

-

Procedure: Dilute the urea concentration to < 2M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

Step 5: LC-MS/MS Analysis

-

Procedure: Analyze the digested peptides via high-resolution LC-MS/MS. Process the data to identify the specific peptide fragment carrying the mass addition corresponding to the CPK adduct (+

).

LC-MS/MS workflow for mapping covalent cyclopropyl ketone-enzyme adducts.

References

- Title: A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones Source: BenchChem URL

- Title: A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones Source: NIH / PMC URL

- Title: Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring: Design and Enantioselective Synthesis of 1-Phenyl-2-(1-aminoalkyl)

- Title: Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems Source: UCL Discovery URL

Sources

Preliminary Biological Screening of Cyclopropyl 4-(piperidinomethyl)phenyl ketone: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Early-Stage Drug Discovery

Executive Summary

The transition from first-generation imidazole-based histamine H3 receptor (H3R) antagonists to non-imidazole pharmacophores represents a critical evolutionary leap in neuropharmacology. Early imidazole derivatives (e.g., thioperamide, clobenpropit) exhibited high affinity but were plagued by poor blood-brain barrier (BBB) penetration and severe off-target interactions, primarily the potent inhibition of hepatic Cytochrome P450 (CYP450) enzymes [1].

Cyclopropyl 4-(piperidinomethyl)phenyl ketone (CAS: 898775-71-8) serves as a quintessential non-imidazole scaffold. By replacing the problematic imidazole ring with a basic piperidine moiety and utilizing a cyclopropyl ketone as a lipophilic tail, this structural motif preserves the essential hydrogen-bonding and ionic interactions required for H3R antagonism while mitigating CYP450 liabilities. This whitepaper outlines the authoritative, step-by-step biological screening cascade required to validate this compound as a central nervous system (CNS) active H3R antagonist/inverse agonist.

Pharmacological Rationale & Structural Biology

To design a robust screening cascade, one must first understand the causality behind the compound's structural elements and its target interaction:

-

The Basic Center (Piperidine): The piperidinomethyl group provides a basic nitrogen (pKa ~8.5–9.5) that is protonated at physiological pH. This protonated amine forms a critical salt bridge with the highly conserved Asp114 (3.32) residue in the orthosteric binding pocket of the H3 receptor [2].

-

The Linker (Phenyl Ring): The rigid benzyl linker optimally spaces the basic center from the lipophilic domain, restricting conformational flexibility and reducing entropic penalty upon binding.

-

The Lipophilic Tail (Cyclopropyl Ketone): The cyclopropyl group occupies a secondary hydrophobic pocket (interacting with Tyr115 and Phe398), while the ketone acts as a hydrogen bond acceptor. Importantly, the compact nature of the cyclopropyl group limits excessive lipophilicity (LogP), preventing the promiscuous binding to the hERG potassium channel often seen in larger, highly lipophilic amines [3].

Because the H3 receptor exhibits high constitutive (spontaneous) activity, compounds of this class frequently act as inverse agonists rather than neutral antagonists, actively shifting the receptor equilibrium toward the inactive state (

Figure 1: Mechanism of action for H3R inverse agonists modulating presynaptic neurotransmitter release.

The Screening Cascade Workflow

A self-validating screening cascade ensures that false positives are eliminated early. The workflow progresses from primary affinity (binding) to functional efficacy (cAMP), followed by safety (ADME/Tox), and finally in vivo validation.

Figure 2: Sequential biological screening workflow for novel H3R ligands.

Anticipated Quantitative Data Profile

Based on structurally analogous clinical candidates like Pitolisant and PF-03654746 [4], the target profile for Cyclopropyl 4-(piperidinomethyl)phenyl ketone derivatives should align with the metrics in Table 1.

Table 1: Target Pharmacological Profile for the Compound Scaffold

| Assay Parameter | Target Threshold | Rationale |

| hH3R Binding Affinity ( | Ensures high target occupancy at low systemic doses. | |

| Functional cAMP ( | Confirms potent inverse agonism at the | |

| Selectivity (H1, H2, H4) | Prevents peripheral histaminergic side effects (e.g., gastric acid secretion, immune modulation). | |

| CYP3A4 / CYP2D6 Inhibition | Validates the non-imidazole design's success in avoiding drug-drug interactions (DDIs). | |

| hERG Inhibition ( | Ensures cardiovascular safety (lack of QT prolongation). |

Detailed Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each assay includes internal controls and statistical checkpoints (e.g., Z'-factor) to ensure data integrity before advancing the compound.

Protocol 1: Radioligand Binding Assay (Primary Screening)

Objective: Determine the binding affinity (

Causality:

Step-by-Step Methodology:

-

Membrane Preparation: Resuspend CHO-K1 cell membranes stably expressing human H3R in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM

). Homogenize gently on ice. -

Assay Assembly: In a 96-well plate, combine:

- of membrane protein per well.

-

final concentration of

-

Test compound (Cyclopropyl 4-(piperidinomethyl)phenyl ketone) in a 10-point concentration-response curve (

to

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the basic piperidine.

-

Washing & Detection: Wash filters three times with ice-cold wash buffer. Add scintillation cocktail and measure radioactivity (CPM) using a Microbeta scintillation counter.

-

Self-Validation Checkpoint:

-

Non-Specific Binding (NSB): Defined using

Clobenpropit. NSB must be -

Positive Control: Pitolisant must yield a

between 1.0 and 5.0 nM. -

Data Analysis: Calculate

using non-linear regression (GraphPad Prism) and convert to

-

Protocol 2: Functional cAMP Accumulation Assay (Secondary Screening)

Objective: Confirm the functional antagonism/inverse agonism of the compound.

Causality: The H3R is a

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing hH3R into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation).

-

Compound Addition: Add the test compound at varying concentrations and incubate for 15 minutes at 37°C.

-

Forskolin Stimulation: Add Forskolin (

final) to directly activate adenylate cyclase, alongside an -

Incubation: Incubate for 30 minutes at room temperature.

-

Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate). Incubate for 1 hour.

-

Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the F665/F620 ratio.

-

Self-Validation Checkpoint:

-

Assay Robustness: The Z'-factor between the Forskolin-only (max cAMP) and Forskolin + Agonist (min cAMP) controls must be

. -

Efficacy: A successful inverse agonist will dose-dependently restore cAMP levels toward the Forskolin-only baseline.

-

Conclusion & Future Directions

Cyclopropyl 4-(piperidinomethyl)phenyl ketone represents a highly viable starting point for CNS drug discovery targeting the H3 receptor. By executing the rigorous, self-validating screening cascade detailed above, researchers can accurately quantify its binding kinetics and functional inverse agonism.

If the compound successfully passes the in vitro binding (

References

-

Sadek, B., et al. (2016). "Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats." Drug Design, Development and Therapy, 10, 3823-3836. Available at:[Link]

-

Ligneau, X., et al. (2003). "Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds." Journal of Medicinal Chemistry, 46(10), 1801-1810. Available at:[Link]

-

Wager, T. T., et al. (2011). "Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)." Journal of Medicinal Chemistry, 54(21), 7602-7620. Available at: [Link]

-

Raddatz, R., et al. (2012). "Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development." Journal of Medicinal Chemistry, 55(5), 2089-2103. Available at:[Link]

-

Sykes, D. A., et al. (2018). "Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells." Molecular Pharmacology, 95(2), 204-214. Available at:[Link]

-

Guilloux, J. P., et al. (2017). "S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice." Scientific Reports, 7, 42946. Available at:[Link]

Physicochemical Properties of Substituted Cyclopropyl Ketones: A Technical Guide for Rational Drug Design

Executive Summary: The Strategic Value of the Cyclopropyl Ketone Motif

In modern medicinal chemistry, the transition from preclinical discovery to clinical viability often hinges on the precise modulation of a molecule's physicochemical properties. The cyclopropyl group has evolved from a chemical curiosity into a highly strategic structural motif, appearing in over 60 marketed pharmaceutical agents[1]. When fused directly to a ketone to form a substituted cyclopropyl ketone , the resulting moiety offers a unique combination of conformational rigidity, metabolic resistance, and tuned lipophilicity.

As an application scientist, I frequently observe that computational models (cLogP, cLogD) miscalculate the behavior of cyclopropyl ketones. This is because the cyclopropyl ring is not merely a strained alkane; it is an electronically active entity. This guide deconstructs the quantum mechanical underpinnings of cyclopropyl ketones, translates these features into measurable physicochemical data, and provides self-validating experimental protocols to accurately profile these compounds in your drug development pipelines.

Electronic Fundamentals: Walsh Orbitals and Carbonyl Conjugation

To understand the physicochemical properties of cyclopropyl ketones, we must first abandon the notion that the cyclopropyl ring behaves like a standard aliphatic system. The internal C–C bond angle is constrained to approximately 60°, generating a massive ring strain of roughly 27.5 kcal/mol[2].

The Mechanistic Causality of Conjugation

To accommodate this strain, the carbon atoms adopt a hybridization state that deviates from standard sp³. The internal C–C bonds exhibit enhanced p-character (so-called "banana bonds" or 3), making them behave pseudo-olefinically[1].

When attached to a carbonyl group, these Walsh orbitals effectively overlap with the π-system of the ketone. This conjugation has profound physicochemical consequences:

-

Increased C-H Bond Strength: Because the C-C bonds use more p-character, the exocyclic C-H bonds are forced to utilize more s-character. This makes the C-H bonds shorter, stronger, and highly resistant to oxidative cleavage[4].

-

Bioisosterism for Michael Acceptors: The cyclopropyl ketone can mimic the geometry and electronic distribution of an α,β-unsaturated ketone (Michael acceptor) without the associated electrophilic toxicity, a strategy famously employed by Bristol-Myers Squibb in the development of allosteric HCV inhibitors[5].

Fig 1. Electronic conjugation pathway of cyclopropyl ketones dictating physicochemical properties.

Quantitative Physicochemical Profiling

The structural uniqueness of the cyclopropyl ketone directly translates into altered macroscopic properties. The table below summarizes the quantitative shifts observed when replacing a standard alkyl ketone (e.g., isopropyl ketone) with a cyclopropyl ketone.

Table 1: Comparative Physicochemical Properties (Alkyl vs. Cyclopropyl Ketone)

| Property | Isopropyl Ketone Motif | Cyclopropyl Ketone Motif | Mechanistic Rationale |

| Ring Strain | ~0 kcal/mol | 27.5 kcal/mol | Constrained 60° internal bond angles[2]. |

| C–C Bond Length | 1.54 Å | 1.51 Å | Enhanced π-character in the ring bonds[4]. |

| C–H Bond Energy | ~98 kcal/mol | ~106 kcal/mol | Increased s-character in exocyclic bonds[1]. |

| Lipophilicity (LogD) | Baseline | -0.2 to -0.6 shift | Increased polarity due to extended electron delocalization. |

| Metabolic Stability | High CYP450 Clearance | Low CYP450 Clearance | Resistance to Cytochrome P450 hydrogen atom transfer (HAT)[2]. |

| Conformational Entropy | High (Free rotation) | Low (Locked geometry) | Pre-organization leads to favorable entropic binding[4]. |

Self-Validating Experimental Protocols

Because computational algorithms frequently fail to account for Walsh orbital conjugation, empirical measurement is mandatory. As a standard practice in my laboratory, every protocol must be a self-validating system —meaning the assay contains internal controls that automatically prove the data's integrity before it is analyzed.

Protocol A: High-Throughput Shake-Flask LC-MS/MS for LogD (pH 7.4)

Causality: We measure LogD rather than LogP because the physiological ionization state of adjacent substituents dictates actual membrane permeability. The shake-flask method coupled with LC-MS/MS avoids the artifacts of HPLC retention-time approximations.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the cyclopropyl ketone in DMSO.

-

Buffer/Lipid Partitioning: In a 2 mL deep-well plate, add 500 µL of 1-octanol and 500 µL of PBS (pH 7.4).

-

Spiking & Self-Validation: Spike 10 µL of the compound stock into the well. Crucial Step: Simultaneously spike 10 µL of a validation cassette containing Propranolol (known LogD 1.2) and Atenolol (known LogD -1.9).

-

Equilibration: Seal the plate and shake at 1,000 RPM for 2 hours at 25°C to ensure complete thermodynamic distribution.

-

Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to achieve a sharp phase boundary.

-

Sampling & Dilution: Carefully extract 50 µL from the octanol phase and dilute 1:100 in methanol. Extract 50 µL from the aqueous phase and dilute 1:10 in methanol.

-

LC-MS/MS Quantification: Analyze both phases using Multiple Reaction Monitoring (MRM).

-

Validation Check: Calculate the LogD of Propranolol and Atenolol. If the control values deviate by >0.15 log units from literature standards, the entire plate is rejected due to emulsion artifacts.

Protocol B: Microsomal Intrinsic Clearance ( ) Assay

Causality: The primary advantage of the cyclopropyl group is its resistance to CYP450-mediated oxidation[2]. We must quantify this stability using Human Liver Microsomes (HLM) to calculate the intrinsic clearance rate.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a master mix containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

-

Compound Addition: Add the cyclopropyl ketone to a final concentration of 1 µM (keep organic solvent <0.5% to prevent enzyme inhibition).

-

Self-Validation Controls: In parallel wells, set up identical reactions for Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Time-Course Sampling: At

minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -

Precipitation & Analysis: Centrifuge at 4,000 x g for 20 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

-

Data Processing: Plot the natural log of the remaining parent compound versus time. The slope equals the elimination rate constant (

). Calculate -

Validation Check: The assay is only valid if Verapamil shows >80% depletion at 45 mins and Warfarin shows <10% depletion.

Fig 2. Self-validating experimental workflow for physicochemical profiling of cyclopropyl ketones.

Conclusion

The substitution of standard alkyl chains with cyclopropyl ketones is a masterclass in rational drug design. By leveraging the unique quantum mechanical properties of Walsh orbitals, medicinal chemists can conjugate the cyclopropyl ring with adjacent carbonyls to lock molecular conformations, depress lipophilicity, and drastically enhance metabolic stability. However, because these molecules defy standard predictive algorithms, rigorous, self-validating empirical testing remains the gold standard for characterizing their physicochemical profiles.

References

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- BenchChem. Applications in medicinal chemistry for cyclopropyl-containing compounds.

- PMC.

- ChemRxiv. Vitamin B12–Photocatalyzed Cyclopropanation of Electron-Deficient Alkenes using Dichloromethane as the Methylene Source.

- NZDR. Frontier Orbitals (Walsh Orbitals and Cyclopropyl Ketones).

Sources

The Convergence of Stability and Reactivity: A Technical Guide to the Cyclopropyl 4-(Piperidinomethyl)phenyl Ketone Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of well-defined pharmacophores is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the cyclopropyl 4-(piperidinomethyl)phenyl ketone core, a scaffold that marries the metabolic stability and conformational rigidity of the cyclopropyl group with the diverse pharmacological potential of a para-substituted aminomethylphenyl ketone. While direct extensive research on this specific molecule is emerging, this document synthesizes established principles and data from related structures to present a comprehensive analysis of its synthetic accessibility, physicochemical properties, and, most importantly, its potential as a versatile pharmacophore in various therapeutic areas. We will delve into plausible synthetic routes, predict its biological activities based on the known reactivity of its constituent moieties, and propose experimental workflows for its evaluation, thereby providing a foundational resource for researchers seeking to exploit this promising chemical entity.

Introduction: A Tale of Two Pharmacophores

The cyclopropyl ring is a highly valued motif in drug discovery, prized for its ability to impart conformational constraint and enhance metabolic stability by virtue of its strained three-membered ring system.[1] The high C-H bond dissociation energy of the cyclopropyl group reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] This feature can lead to improved pharmacokinetic profiles and reduced potential for drug-drug interactions.

On the other hand, the 4-(piperidinomethyl)phenyl ketone moiety, a classic example of a Mannich base, introduces a basic nitrogen atom and a reactive carbonyl group.[2] Mannich bases are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Their reactivity is often attributed to the potential for in vivo elimination of the amine to form a reactive α,β-unsaturated ketone, which can act as a Michael acceptor and covalently interact with biological nucleophiles, such as cysteine residues in proteins.[2]

The strategic fusion of these two pharmacophores in the form of cyclopropyl 4-(piperidinomethyl)phenyl ketone presents a compelling molecular architecture with the potential for a unique pharmacological profile, balancing metabolic resilience with targeted reactivity.

Synthesis and Characterization: A Plausible and Efficient Route

The most direct and logical synthetic route to cyclopropyl 4-(piperidinomethyl)phenyl ketone is via the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of a carbon acid.[4]

Proposed Synthetic Pathway: The Mannich Reaction

The synthesis would involve a three-component condensation of cyclopropyl phenyl ketone, formaldehyde, and piperidine.

Caption: Proposed Mannich reaction for the synthesis of the target pharmacophore.

Detailed Experimental Protocol

Materials:

-

Cyclopropyl phenyl ketone

-

Paraformaldehyde

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopropyl phenyl ketone (1.0 eq) and piperidine (1.1 eq) in ethanol.

-

Addition of Reagents: Add paraformaldehyde (1.5 eq) and a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The structure of the synthesized cyclopropyl 4-(piperidinomethyl)phenyl ketone should be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, aromatic protons on the phenyl ring, the methylene bridge protons, and the piperidine ring protons. The integration of these signals should match the expected proton count. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the cyclopropyl and phenyl rings, the methylene bridge carbon, and the carbons of the piperidine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C16H21NO (243.35 g/mol ).[5] |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. |

Predicted Physicochemical and Pharmacokinetic Profile

The unique combination of the cyclopropyl and the piperidinomethyl moieties is expected to confer a distinct set of properties to the molecule.

| Property | Prediction and Rationale |

| Basicity | The piperidine nitrogen provides a basic center (pKa of piperidine is ~11.2), which will allow for the formation of water-soluble salts. This can be advantageous for formulation and bioavailability. |

| Lipophilicity | The molecule is expected to have moderate lipophilicity. The cyclopropyl and phenyl groups contribute to lipophilicity, while the basic amine can be protonated at physiological pH, increasing hydrophilicity. The calculated LogP value would likely fall within a range suitable for oral absorption. |

| Metabolic Stability | The cyclopropyl group is anticipated to block potential metabolism at the adjacent benzylic position, a common site of oxidation.[1] This is a key advantage of incorporating this moiety. The piperidine ring may be susceptible to N-dealkylation or oxidation, but this can be explored through metabolic stability assays. |

| Reactivity | The presence of the β-amino ketone structure allows for the potential in vivo elimination of piperidine to form a reactive α,β-unsaturated ketone. This "pro-drug" like feature could enable covalent modification of target proteins. |

Potential Biological Activities and Therapeutic Targets

Based on the known pharmacology of related compounds, the cyclopropyl 4-(piperidinomethyl)phenyl ketone pharmacophore is predicted to have potential in several therapeutic areas.

Oncology

Many ketonic Mannich bases exhibit significant cytotoxic activity against various cancer cell lines.[6] The proposed mechanism often involves the alkylation of cellular thiols, such as glutathione and cysteine residues in key proteins, by the in situ-generated α,β-unsaturated ketone.[6]

Potential Targets:

-

Enzymes with active site cysteines: This includes a wide range of proteins such as kinases, phosphatases, and proteases that are often dysregulated in cancer.

-

Transcription factors: The covalent modification of transcription factors like NF-κB can disrupt their function and inhibit pro-survival signaling pathways.[7]

Inflammation

The anti-inflammatory properties of some acetophenone derivatives have been documented.[5] The modulation of inflammatory pathways is a key therapeutic strategy for a host of diseases.

Potential Targets:

-

Cyclooxygenase (COX) enzymes: Some ketone-containing compounds are known to inhibit COX enzymes, which are central to the inflammatory response.[5]

-

NF-κB signaling pathway: As mentioned, inhibition of NF-κB can have potent anti-inflammatory effects.[7]

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established privileged structure in CNS drug discovery, being present in numerous approved drugs.[8] Its ability to cross the blood-brain barrier and interact with various CNS targets makes it a valuable component.

Potential Targets:

-

Monoamine transporters: Piperidine derivatives have been shown to act as inhibitors of dopamine, norepinephrine, and serotonin transporters.[2]

-

Acetylcholinesterase (AChE): Some acetophenone derivatives have been designed as AChE inhibitors for the potential treatment of Alzheimer's disease.[1]

Proposed Mechanism of Action: A Dual-Pronged Approach

The potential mechanism of action for this pharmacophore can be conceptualized as a two-stage process:

Caption: Proposed dual mechanism of action for the target pharmacophore.

-

Reversible Binding: The initial interaction with the biological target is likely to be reversible, driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions involving the ketone and piperidine moieties.

-

Covalent Modification: Following binding, or as a separate event, the in vivo elimination of piperidine can generate a reactive α,β-unsaturated ketone. This electrophilic species can then undergo a Michael addition reaction with a nucleophilic residue (e.g., cysteine) on the target protein, leading to irreversible inhibition and a sustained biological effect.

Experimental Protocols for Evaluation

For researchers interested in exploring the potential of this pharmacophore, the following experimental workflow is recommended:

Caption: A logical workflow for the comprehensive evaluation of the target pharmacophore.

Conclusion and Future Directions

The cyclopropyl 4-(piperidinomethyl)phenyl ketone scaffold represents a compelling starting point for the development of novel therapeutic agents. Its design thoughtfully integrates features that address key challenges in drug discovery, namely metabolic stability and targeted reactivity. While this guide provides a robust, evidence-based framework for its potential, further empirical investigation is essential to unlock its full therapeutic value. Future research should focus on the synthesis and biological evaluation of a library of analogues to establish a clear structure-activity relationship (SAR). Modifications to the cyclopropyl group, the phenyl ring substitution pattern, and the amine moiety will undoubtedly lead to a deeper understanding of how this versatile pharmacophore can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic properties for a range of disease targets.

References

- Dimmock, J. R., & Kumar, P. (1997). Anticancer properties and cytotoxicity of ketonic Mannich bases. Current Medicinal Chemistry, 4(1), 1-22.

- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Pharmacology. CRC Press.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Gül, H. İ., & Sakagami, H. (2017). Mannich bases in medicinal chemistry and drug design. Mini reviews in medicinal chemistry, 17(12), 1047–1066.

- Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthesis and antimicrobial studies on novel Mannich bases of 1, 2, 4-triazoles. European journal of medicinal chemistry, 42(1), 30-36.

- Roche, M. (2021). The nitro-Mannich reaction in the synthesis of bioactive compounds.

- Tramontini, M. (1973). The Mannich reaction. Synthesis, 1973(12), 703-775.

- Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.

- Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube.

- Blicke, F. F. (2011). The Mannich Reaction. Organic Reactions, 1(10).

- Kumar, A., & Sharma, S. (2012). Natural-derived acetophenones: chemistry and pharmacological activities. RSC Advances, 2(15), 6036-6056.

- Rasayan J. Chem. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2).

- Bali, A., & Kumar, R. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European journal of medicinal chemistry, 49, 272–278.

- Van den Berghe, W., & Haegeman, G. (2016). Ketogenic Nutrition in Combination With PPARα Activation Induced Metabolic Failure and Exacerbated Muscle Weakness in Septic Mice. Critical Care Medicine, 44(12), e1133-e1143.

- Pawlak, M., Lefebvre, P., & Staels, B. (2015). PPARα in cardiovascular diseases, neurodegenerative disorders and metabolic syndrome. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(1), 4-18.

- De la Torre, M. C., & Sierra, M. A. (2004). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.

- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.

- Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (2024, May 24). IntechOpen.

- Paoletti, F., & Mocarelli, P. (2014). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 19(9), 13626-13647.

- Sciforum. (2025, November 11). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone.

- Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (2026, February 18).

- Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases. (2020, November 20).

- Regulation of Ketone Body Metabolism and the Role of PPARα. (2016, December 13).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oarjbp.com [oarjbp.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein–Ligand Interactions in Cardiometabolic Drug Targets: Focus on Weight Loss and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

Application Note & Protocol: Synthesis of Cyclopropyl 4-(piperidinomethyl)phenyl ketone via Corey-Chaykovsky Reaction

Abstract

This document provides a comprehensive guide for the synthesis of Cyclopropyl 4-(piperidinomethyl)phenyl ketone, a valuable building block for drug discovery, utilizing the Corey-Chaykovsky reaction. The cyclopropyl moiety is a key pharmacophore in modern medicinal chemistry, known for enhancing metabolic stability, potency, and altering physicochemical properties.[1] This protocol details the cyclopropanation of an α,β-unsaturated ketone (enone) precursor using dimethyloxosulfonium methylide. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and characterization of the final compound. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

The cyclopropyl ring is a highly sought-after structural motif in pharmaceutical development.[2] Its unique stereoelectronic properties, including conformational rigidity and enhanced π-character in its C-C bonds, allow it to serve as a versatile bioisostere for various functional groups, often leading to improved pharmacological profiles.[1][3] Cyclopropyl ketones, in particular, are powerful synthetic intermediates, enabling a wide range of chemical transformations for the construction of complex molecular architectures.[4][5]

The Corey-Chaykovsky reaction, discovered by E.J. Corey and Michael Chaykovsky, is a robust and highly efficient method for creating three-membered rings, including cyclopropanes, epoxides, and aziridines, from sulfur ylides.[6] For the synthesis of cyclopropyl ketones, the reaction employs an α,β-unsaturated ketone (enone) as the substrate. The use of a sulfoxonium ylide, such as dimethyloxosulfonium methylide, preferentially leads to a 1,4-conjugate addition, resulting in the desired cyclopropyl product over epoxide formation.[6][7] This application note provides a detailed protocol for the synthesis of Cyclopropyl 4-(piperidinomethyl)phenyl ketone, a compound of interest for building diverse chemical libraries for screening.

Reaction Mechanism: 1,4-Conjugate Addition

The cyclopropanation of an enone via the Corey-Chaykovsky reaction is a two-step process initiated by the nucleophilic sulfur ylide. The mechanism is distinct from that of the Wittig reaction, where the stronger phosphorus-oxygen bond formation drives olefination.[7]

-

Ylide Generation: Dimethyloxosulfonium methylide (Corey's ylide) is generated in situ by the deprotonation of its stable precursor, trimethylsulfoxonium iodide, using a strong base such as sodium hydride (NaH).[7][8]

-

Michael Addition: The generated ylide acts as a soft nucleophile, selectively attacking the β-carbon of the α,β-unsaturated ketone in a 1,4-conjugate addition (Michael addition).[9][10] This step is typically irreversible and rate-determining, forming a stabilized enolate intermediate.[10]

-

Intramolecular Cyclization: The resulting enolate intermediate undergoes a rapid intramolecular SN2-type displacement. The enolate attacks the carbon atom bearing the sulfoxonium group, leading to the formation of the three-membered cyclopropane ring and the expulsion of dimethyl sulfoxide (DMSO) as a neutral leaving group.[11][12]

The preference for cyclopropanation over epoxidation when using sulfoxonium ylides is attributed to the reversibility of the initial 1,2-addition to the carbonyl group, versus the irreversible nature of the 1,4-addition.[10]

Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the requisite α,β-unsaturated ketone precursor and the subsequent Corey-Chaykovsky cyclopropanation.

Part A: Synthesis of 1-(4-(piperidinomethyl)phenyl)prop-2-en-1-one (Precursor)

The enone precursor can be synthesized via a Mannich-type reaction from 4'-acetophenone and piperidine, followed by reaction with formaldehyde. For this protocol, we will assume the starting material is 4'-(piperidinomethyl)acetophenone, which can be prepared via standard methods.

Reagents & Materials:

-

4'-(Piperidinomethyl)acetophenone hydrochloride

-

Paraformaldehyde

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4'-(piperidinomethyl)acetophenone hydrochloride (1.0 eq) in anhydrous DMF, add paraformaldehyde (1.5 eq).

-

Add a catalytic amount of concentrated HCl (2-3 drops).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Basify the aqueous solution to pH 9-10 with 2M NaOH solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude enone precursor. Purify by column chromatography if necessary.

Part B: Synthesis of Cyclopropyl 4-(piperidinomethyl)phenyl ketone

Reagents & Materials:

-

Trimethylsulfoxonium iodide (CAS 1774-47-6)[8]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (CAS 7646-69-7)

-

Dimethyl sulfoxide (DMSO), anhydrous (CAS 67-68-5)

-

1-(4-(piperidinomethyl)phenyl)prop-2-en-1-one (Precursor from Part A)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Ylide Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion). Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

-

Add anhydrous DMSO to the flask to create a ~0.5 M solution.

-

Carefully add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the NaH/DMSO suspension at room temperature. Caution: Hydrogen gas is evolved.

-

Stir the resulting milky-white suspension at room temperature for 45-60 minutes until gas evolution ceases. This indicates the formation of dimethyloxosulfonium methylide (Corey's ylide).

-

Cyclopropanation: Dissolve the enone precursor (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting enone.[13]

-

Workup and Purification: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Cyclopropyl 4-(piperidinomethyl)phenyl ketone.[14]

Data Presentation and Workflow

Quantitative Data Summary

| Parameter | Value | Notes |

| Enone Substrate | 1.0 eq | --- |

| Trimethylsulfoxonium Iodide | 1.2 eq | Precursor for the ylide. |

| Sodium Hydride (60%) | 1.2 eq | Base for ylide generation. |

| Solvent | Anhydrous DMSO | Ideal solvent for this reaction. |

| Reaction Temperature | Room Temperature | Mild conditions are sufficient. |

| Reaction Time | 2-4 hours | Monitor by TLC. |

| Expected Yield | 65-85% | Yields can vary based on purity of reagents and technique. |

Experimental Workflow Diagram

Caption: Overall synthetic workflow for the target molecule.

Product Characterization

The identity and purity of the final product, Cyclopropyl 4-(piperidinomethyl)phenyl ketone (CAS 898775-71-8), should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the cyclopropyl protons (a multiplet in the range of 0.8-1.5 ppm), aromatic protons, and the protons of the piperidinomethyl group.

-

¹³C NMR: Expect signals corresponding to the cyclopropyl carbons, the ketone carbonyl carbon (~195-200 ppm), aromatic carbons, and piperidinomethyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₆H₂₁NO, MW: 243.35) should be observed.

-

Purity: Purity should be assessed by HPLC or GC analysis.

Conclusion

The Corey-Chaykovsky reaction provides a reliable and efficient pathway for the synthesis of cyclopropyl ketones from enone precursors. This application note details a robust protocol for the preparation of Cyclopropyl 4-(piperidinomethyl)phenyl ketone, a valuable scaffold for medicinal chemistry. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can successfully synthesize this and related compounds for application in drug discovery and development programs.

References

- RSC Publishing. (2025, October 6). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Royal Society of Chemistry.

- ResearchGate. (2026, January 3).

- RSC Publishing. (2025, October 6). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Royal Society of Chemistry.

- Organic Chemistry Portal. Corey-Chaykovsky Reaction.

- BenchChem. (2025, December). Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones.

- PMC.

- BenchChem. Synthesis of Trimethylsulfoxonium Iodide: A Comprehensive Technical Guide.

- Wikipedia. Johnson–Corey–Chaykovsky reaction.

- Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky).

- BenchChem. A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.

- BenchChem. Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry.

- ResearchGate. (2019, February).

- Wiley Online Library. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. European Journal of Organic Chemistry.

- ResearchGate. (2026, February 28).

- Scribd. Corey Chaykovsky Reaction.

- MDPI. (2025, February 1). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides.

- ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Apollo Scientific. Corey-Chaykovsky Reaction in Modern Organic Synthesis.

- Organic Chemistry Tutor.

- Organic Chemistry Portal. Synthesis of Cyclopropanes via Pd(II/IV)

- ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N.

- MilliporeSigma. cyclopropyl 4-(piperidinomethyl)phenyl ketone.

- BLD Pharm. Cyclopropyl 2-(piperidinomethyl)phenyl ketone.

- Google Patents. Synthesis method of cyclopropyl methyl ketone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.pku.edu.cn [chem.pku.edu.cn]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cyclopropyl 4-(piperidinomethyl)phenyl ketone | 898775-71-8 [sigmaaldrich.com]

Application Notes & Protocols: Leveraging the Cyclopropyl 4-(piperidinomethyl)phenyl Ketone Scaffold for the Development of Novel Enzyme Inhibitors

Abstract: The confluence of specific structural motifs in a single molecular scaffold often signals a promising starting point for drug discovery. Cyclopropyl 4-(piperidinomethyl)phenyl ketone is one such scaffold, integrating a cyclopropyl ketone group—a potential covalent "warhead"—with a piperidinomethylphenyl moiety, a common feature for enhancing solubility and modulating target engagement. While this specific compound is not extensively characterized in the public domain, its constituent parts suggest a strong potential for the development of novel enzyme inhibitors, particularly for flavin-dependent oxidases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate this scaffold. We present the scientific rationale for target selection, detailed protocols for initial screening, and in-depth methodologies for kinetic and mechanistic characterization, empowering research teams to unlock the therapeutic potential of this and related molecular frameworks.

Introduction: A Scaffold of Untapped Potential

In the landscape of modern medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. The cyclopropyl group, particularly in the form of cyclopropylamines, is a well-established structural motif for the mechanism-based irreversible inhibition of flavoenzymes.[1][2] Prominent examples include the antidepressant tranylcypromine, which targets monoamine oxidases (MAO), and a new generation of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in cancer.[3][4][5] These inhibitors function by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[6]

The piperidine ring is another ubiquitous feature in pharmaceuticals, prized for its ability to improve aqueous solubility, introduce a basic nitrogen center for ionic interactions, and provide a rigid, three-dimensional structure that can be tailored to fit specific binding pockets.[7][8]

The compound of interest, Cyclopropyl 4-(piperidinomethyl)phenyl ketone (CAS 898775-71-8), marries these two powerful motifs.[9] It presents a compelling hypothesis: the cyclopropyl ketone acts as a latent reactive group targeting a nearby nucleophile or cofactor, while the piperidinomethylphenyl portion serves as the primary recognition element, guiding the molecule to the enzyme's active site and optimizing its physicochemical properties. This document outlines the experimental journey from this initial hypothesis to a fully characterized enzyme inhibitor.

Part 1: Rationale for Target Selection & Hypothesized Mechanism

The structural homology between the catalytic domains of flavin-dependent amine oxidases makes them the most logical primary targets for this scaffold.[3] Enzymes such as LSD1 (KDM1A) and Monoamine Oxidases (MAO-A and MAO-B) utilize an FAD cofactor to catalyze the oxidation of amine substrates.[3][6] The cyclopropylamine warhead is known to be processed by these enzymes into a reactive intermediate that covalently modifies the FAD cofactor, leading to irreversible inhibition.[4] We hypothesize a similar mechanism for the cyclopropyl ketone moiety.

The proposed mechanism involves enzymatic oxidation of the cyclopropyl group, leading to the formation of a radical intermediate. This is followed by ring-opening and subsequent covalent bond formation with the N5 atom of the FAD cofactor, effectively disabling the enzyme.

Caption: Hypothesized mechanism for irreversible inhibition of flavoenzymes.

Part 2: Experimental Screening & Hit Identification

The first step is to ascertain whether the compound interacts with and inhibits the chosen target enzyme(s). A tiered screening approach, starting broad and moving towards more specific assays, is most efficient.

Caption: A streamlined workflow for inhibitor screening and characterization.

Protocol 2.1: Initial Single-Point Inhibition Assay

Scientific Rationale: This initial screen is designed for high-throughput assessment to quickly identify if the compound has any inhibitory activity against the target enzyme at a relatively high concentration. It serves as a simple "yes/no" filter before committing to more resource-intensive experiments. Many commercial kits are available for specific enzymes, providing a validated platform for this step.[10][11]

Materials:

-

Target Enzyme (e.g., recombinant human LSD1 or MAO-B)

-

Cyclopropyl 4-(piperidinomethyl)phenyl ketone (test compound)

-

Known inhibitor (positive control, e.g., Tranylcypromine for LSD1/MAO)[]

-

Enzyme substrate (e.g., a fluorescently-labeled peptide for LSD1)

-

Assay Buffer

-

96- or 384-well microplates

-

Plate reader (fluorescence, absorbance, or luminescence, depending on the assay)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Dilute this stock in assay buffer to create a working solution for a final assay concentration of 10 µM.

-

Reaction Setup: In triplicate wells of a microplate, set up the following reactions:

-

100% Activity Control: Enzyme + Substrate + Vehicle (DMSO)

-

0% Activity Control (Background): Substrate + Vehicle (No Enzyme)

-

Positive Control: Enzyme + Substrate + Known Inhibitor

-

Test Compound: Enzyme + Substrate + Test Compound (10 µM final concentration)

-

-

Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C). This allows time for the inhibitor to bind.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Incubate for the reaction time specified by the assay protocol (e.g., 60 minutes). Measure the signal on a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_100%_Activity - Signal_Background))

-

Interpretation: An inhibition value >50% is typically considered a "hit" and warrants further investigation.

-

Protocol 2.2: Dose-Response for IC₅₀ Determination

Scientific Rationale: Once a compound is identified as a hit, the next step is to determine its potency by measuring the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound across a range of concentrations to generate a dose-response curve.

Procedure:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Then, dilute these into the assay buffer. This might create a final concentration range from 100 µM down to ~5 nM.

-

Assay Setup: Set up the assay as described in Protocol 2.1, but instead of a single concentration, add the different concentrations of the inhibitor to the respective wells.

-

Execution & Detection: Follow steps 3-5 from Protocol 2.1, using the same pre-incubation and reaction times.

-

Data Analysis:

-

Calculate the % Inhibition for each concentration.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

-

Part 3: Mechanistic & Kinetic Characterization

A simple IC₅₀ value is insufficient for characterizing a mechanism-based or covalent inhibitor. The key distinguishing feature is time-dependency; the potency of an irreversible inhibitor increases with longer pre-incubation times.[13][14]

Caption: Kinetic model for two-step irreversible covalent inhibition.

Protocol 3.1: Time-Dependent IC₅₀ Assay

Scientific Rationale: This experiment directly tests for irreversible or slow-binding inhibition. By varying the pre-incubation time of the enzyme and inhibitor, a shift in the IC₅₀ curve to the left (i.e., a lower IC₅₀ value) indicates that inhibition is progressive and time-dependent, a hallmark of covalent modification.[15]

Procedure:

-

Set up multiple identical dose-response experiments as in Protocol 2.2.

-

For each experiment, use a different pre-incubation time (e.g., 5, 15, 30, and 60 minutes) before adding the substrate.

-

Keep the subsequent substrate reaction time constant for all plates.

-

Calculate the IC₅₀ value for each pre-incubation time point.

-

Data Interpretation: Plot the IC₅₀ values against the pre-incubation time. A significant decrease in IC₅₀ with increasing time strongly suggests irreversible or slow, tight-binding inhibition.

Protocol 3.2: Determination of Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)

Scientific Rationale: To fully characterize a covalent inhibitor, two key parameters must be determined: Kᵢ, the inhibition constant representing the initial reversible binding affinity, and kᵢₙₐ꜀ₜ, the maximal rate of inactivation.[4][13] This is achieved by measuring the rate of enzyme inactivation (kₒᵦₛ) at several inhibitor concentrations and plotting the results.

Procedure:

-

Reaction Setup: For each concentration of the inhibitor, set up a reaction mixture containing the enzyme and inhibitor in assay buffer.

-

Time-Course Measurement: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) after mixing the enzyme and inhibitor, take an aliquot of the mixture and add it to a solution containing a high concentration of substrate to initiate the reaction. This measures the remaining active enzyme.

-

Measure Activity: Measure the initial velocity (rate) of the reaction for each time point.

-

Calculate kₒᵦₛ: For each inhibitor concentration, plot the natural logarithm (ln) of the % remaining enzyme activity against time. The negative of the slope of this line is the observed rate of inactivation, kₒᵦₛ.

-

Determine Kᵢ and kᵢₙₐ꜀ₜ: Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations [I]. Fit this data to the Michaelis-Menten equation (or a hyperbolic equation): k_obs = (k_inact * [I]) / (K_i + [I])

-

The plateau of the curve (Vmax) represents kᵢₙₐ꜀ₜ.

-

The inhibitor concentration at half-maximal kₒᵦₛ (Km) represents Kᵢ.

-

| Parameter | Description | How to Determine | Typical Units |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% under specific conditions. | Dose-response curve fitting. | µM or nM |

| kₒᵦₛ | The observed pseudo-first-order rate constant of inactivation at a specific inhibitor concentration. | Slope of ln(% Activity) vs. time plot. | min⁻¹ or s⁻¹ |

| Kᵢ | The inhibition constant; a measure of the affinity of the initial non-covalent binding. | Plot of kₒᵦₛ vs. [Inhibitor]. | µM or nM |

| kᵢₙₐ꜀ₜ | The maximal rate of irreversible inactivation at saturating inhibitor concentrations. | Plot of kₒᵦₛ vs. [Inhibitor]. | min⁻¹ or s⁻¹ |

| kᵢₙₐ꜀ₜ/Kᵢ | The second-order rate constant; an overall measure of inhibitor efficiency. | Calculated from determined kᵢₙₐ꜀ₜ and Kᵢ. | M⁻¹s⁻¹ |

| Table 1: Key quantitative parameters for characterizing enzyme inhibitors. |

Protocol 3.3: Rapid Dilution Assay for Verifying Irreversibility

Scientific Rationale: This is a crucial experiment to distinguish between a truly irreversible covalent inhibitor and a slow-off-rate, tight-binding reversible inhibitor. The principle is that if inhibition is irreversible, the enzyme's activity will not recover even after the free inhibitor is removed by significant dilution.

Procedure:

-

Incubate: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a sufficient time to achieve >90% inhibition.

-

Dilute: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold or more) into fresh assay buffer. This reduces the concentration of the free inhibitor to a non-inhibitory level.

-

Monitor Activity: Measure the enzyme activity immediately after dilution and at several time points thereafter (e.g., over several hours).

-

Controls:

-

Reversible Control: Perform the same experiment with a known reversible inhibitor.

-

No Inhibitor Control: Incubate and dilute the enzyme with vehicle only to measure stability.

-

-

Data Interpretation:

-

Irreversible Inhibition: No significant recovery of enzyme activity will be observed over time.

-

Reversible Inhibition: Enzyme activity will gradually recover as the inhibitor dissociates from the enzyme.

-

Part 4: Selectivity and Target Engagement

Once a compound is confirmed as a potent, irreversible inhibitor of the primary target, it is critical to assess its selectivity and confirm that it engages the target in a more complex biological environment.

-

Selectivity Profiling: The inhibitor should be tested against related enzymes to assess its specificity. For an LSD1 inhibitor, this would minimally include screening against MAO-A and MAO-B.[1][5] Broader screening against a panel of unrelated enzymes is crucial to identify potential off-target effects.

-

Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that the compound binds to and stabilizes the target protein inside intact cells, providing evidence that it reaches its intended target in a physiological context.

Conclusion

The Cyclopropyl 4-(piperidinomethyl)phenyl ketone scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its design logically combines a potential covalent warhead with a moiety known to impart favorable drug-like properties. By following the systematic protocols outlined in these application notes—from initial screening and IC₅₀ determination to in-depth kinetic analysis and verification of irreversibility—researchers can rigorously characterize the inhibitory potential of this molecule. This structured approach provides the necessary framework to validate the initial hypothesis and potentially transform a promising scaffold into a well-characterized lead compound for therapeutic development.

References

-

Mould, D. P., et al. (2019). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Kumar, V., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. [Link]

-

Kaur, P., et al. (2003). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Proceedings of the National Academy of Sciences. [Link]

-

Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare. [Link]

-

Laird, E. R., & Johnson, A. T. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF. [Link]

-

Hubalek, F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. [Link]

-

Biobide. (2021). What is an Inhibition Assay?. Biobide Blog. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. [Link]

-

Baron, R., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. MedChemComm. [Link]

-

Johnson, J. V., et al. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Mass Spectrometry Reviews. [Link]

-

Hubalek, F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. [Link]

-

Johnson, A. R., et al. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Chemical Biology. [Link]

-

Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [Link]

-

van den Bedem, H., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

-

ResearchGate. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Request PDF. [Link]

-

Strelow, J. M. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

-

Nevskyi, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

Sources

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [scholars.duke.edu]

- 5. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cyclopropyl 4-(piperidinomethyl)phenyl ketone | 898775-71-8 [sigmaaldrich.com]

- 10. biocompare.com [biocompare.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 13. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

Application Note: Ring-Opening Reactions of Cyclopropyl 4-(piperidinomethyl)phenyl Ketone

Introduction & Synthetic Significance

Cyclopropyl ketones are highly versatile building blocks in organic synthesis, serving as masked 1,4-dipoles. The compound cyclopropyl 4-(piperidinomethyl)phenyl ketone (CAS: 898775-71-8) is of particular interest in pharmaceutical drug development. It features a rigid cyclopropane ring, a carbonyl hydrogen-bond acceptor, and a basic piperidinomethyl pharmacophore. Nucleophilic ring-opening of this specific substrate provides direct access to

This application note details the mechanistic rationale, experimental workflows, and quantitative profiles for executing nucleophilic ring-opening reactions on this bifunctional substrate.

Mechanistic Insights & The "Amine Effect"

Unlike highly activated donor-acceptor (D-A) cyclopropanes, simple cyclopropyl ketones possess a high kinetic barrier to ring cleavage. The ring-opening must be triggered by lowering the lowest unoccupied molecular orbital (LUMO) of the system. This is typically achieved via Lewis acid coordination to the carbonyl oxygen, which polarizes the adjacent C–C bond of the cyclopropane ring, facilitating homoconjugate (Michael-type) addition by a nucleophile .

Expertise & Causality: Overcoming Competitive Coordination A critical structural feature of cyclopropyl 4-(piperidinomethyl)phenyl ketone is the basic piperidine ring (pKa ~10). When designing a reaction, one must account for the competitive coordination of the piperidine nitrogen to the Lewis acid catalyst.

-

The Problem: If a standard catalytic amount (e.g., 10 mol%) of a Lewis acid like

is used, the piperidine nitrogen will sequester the catalyst, completely stalling the reaction. -

The Solution: The reaction requires either the pre-formation of the piperidine hydrochloride salt (to mask the nitrogen lone pair) or the use of stoichiometric (>1.0 equiv) Lewis acid promoters. For example, when using

, the first equivalent binds the amine, and the second activates the ketone .

Reaction Pathway Visualization

Figure 1: Lewis acid-catalyzed nucleophilic ring-opening pathway of cyclopropyl ketones.

Experimental Protocols

Protocol A: Magnesium Iodide-Mediated Synthesis of -Iodo Ketones

This protocol utilizes

Materials:

-

Cyclopropyl 4-(piperidinomethyl)phenyl ketone (1.0 mmol, 243.3 mg)

-

Anhydrous Magnesium Iodide (

) (2.2 mmol, 612 mg) - Note the 2.2 equivalents to account for amine coordination. -

Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Solvation: Dissolve the cyclopropyl 4-(piperidinomethyl)phenyl ketone in 10 mL of anhydrous DCM.

-

Activation: Cool the solution to 0 °C. Add anhydrous

in one portion. The solution will undergo a color change as the Lewis acid-base complex forms. -

Cleavage: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (eluent: 10% MeOH in DCM with 1%

). -

Quenching (Self-Validating Step): Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous

. Causality: The thiosulfate reduces any trace -

Workup: Adjust the aqueous layer to pH ~9 using saturated

to ensure the piperidine is completely free-based. Extract the aqueous layer with DCM (3 × 15 mL). -

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure to yield the crude

Figure 2: Experimental workflow for the MgI2-mediated synthesis of γ-iodo ketones.

Protocol B: Scandium(III)-Catalyzed Ring Opening with Thiol Nucleophiles

Adapted from highly efficient asymmetric methodologies , this protocol details the use of soft nucleophiles (thiols) to achieve ring-opening.

Materials:

-

Cyclopropyl 4-(piperidinomethyl)phenyl ketone hydrochloride salt (1.0 mmol) - Pre-formed to prevent catalyst poisoning.

-

Benzyl mercaptan (1.2 mmol)

- (10 mol%, 0.1 mmol)

-

Hexafluoro-2-propanol (HFIP) (5 mL)

Step-by-Step Procedure:

-

Catalyst Loading: In a dry vial, combine